molecular formula C21H19FN2O4 B2662114 Methyl 4-{[(3-ethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate CAS No. 1359393-52-4

Methyl 4-{[(3-ethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate

Cat. No.: B2662114
CAS No.: 1359393-52-4
M. Wt: 382.391
InChI Key: CVYLUKKFKJCVAS-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-ethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a 6-fluoro substituent on the quinoline core, a carbamoylmethoxy group at position 4, and a methyl ester at position 2. This compound belongs to a class of quinoline-based molecules studied for their biological activities, including antimicrobial, anticancer, and P-glycoprotein inhibition properties . The fluorine atom at position 6 enhances electron-withdrawing effects, which may improve metabolic stability and interaction with biological targets.

Properties

IUPAC Name

methyl 4-[2-(3-ethylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-3-13-5-4-6-15(9-13)23-20(25)12-28-19-11-18(21(26)27-2)24-17-8-7-14(22)10-16(17)19/h4-11H,3,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYLUKKFKJCVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3-ethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate derivative, such as 3-ethylphenyl isocyanate, under mild conditions.

    Methoxylation: The methoxy group is introduced by reacting the intermediate with methanol in the presence of a base, such as sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-ethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols replace the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with nucleophiles replacing the fluoro group.

Scientific Research Applications

Antibacterial Activity

One of the most notable applications of methyl 4-{[(3-ethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is its antibacterial potential. Compounds within the fluoroquinolone class are known for their efficacy against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. Research indicates that derivatives of this compound may exhibit significant antibacterial properties, making them suitable candidates for further development as antibiotics .

Case Study: Antimicrobial Efficacy

In a study examining various fluoroquinolone derivatives, it was found that compounds similar to this compound demonstrated potent in vitro activity against resistant bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

Drug Development

The compound's structure suggests potential as a lead compound in drug development. Its pharmacophoric features can be modified to enhance activity or reduce toxicity. Research into similar compounds has shown that modifications can significantly improve their therapeutic profiles.

Drug Design Insights

The incorporation of specific substituents on the quinoline ring can enhance solubility and bioavailability. For instance, the addition of alkyl groups or halogens has been linked to improved interaction with bacterial enzymes .

Immunomodulatory Properties

Emerging studies indicate that this compound may also possess immunomodulatory effects. Compounds with similar structures have been investigated for their ability to modulate immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Data Table: Summary of Biological Activities

Activity Description Reference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
Drug DevelopmentPotential lead compound for antibiotic synthesis
ImmunomodulatoryMay enhance immune response; potential in autoimmune therapies

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-ethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The fluoro group enhances the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The carbamoyl and methoxy groups contribute to the compound’s overall stability and solubility, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences Among Quinoline Derivatives

Compound Name Position 4 Substituent Position 6 Substituent Position 2 Substituent Biological Relevance
Methyl 4-{[(3-ethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate (Target) Carbamoylmethoxy (3-ethylphenyl) Fluoro Methyl ester Potential P-gp inhibition, antimicrobial
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (Compound 6a, ) Methoxy Methoxy Methyl ester P-glycoprotein inhibition
Methyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate () Carbamoylmethoxy (3-fluoro-4-methyl) Methyl Methyl ester Unspecified (structural analogue)
Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate (HR308493, ) 3-Chlorobenzyloxy Fluoro Methyl ester Intermediate for drug synthesis

Physicochemical Properties

  • Lipophilicity and Bioavailability: The 3-ethylphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 3-fluoro-4-methylphenyl analogue (logP ~2.8). Higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

Methyl 4-{[(3-ethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate, with the CAS number 1359393-52-4, is a synthetic compound belonging to the quinoline family. Its molecular formula is C21H19FN2O4, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into the biological activity of this compound, presenting relevant research findings, data tables, and case studies.

PropertyValue
Chemical NameThis compound
CAS Number1359393-52-4
Molecular FormulaC21H19FN2O4
Molecular Weight382.3850
SMILESCCc1cccc(c1)NC(=O)COc1cc(nc2c1cc(F)cc2)C(=O)OC

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various fluoroquinolone derivatives, including this compound. The compound's structure suggests it may inhibit bacterial growth through mechanisms similar to other fluoroquinolones, which target bacterial DNA gyrase and topoisomerase IV.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several fluoroquinolone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound1632
Ampicillin816

Anti-inflammatory Activity

In addition to antimicrobial properties, research has suggested that quinoline derivatives can exhibit anti-inflammatory effects. The compound's potential to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases.

Research Findings on Anti-inflammatory Effects

A recent investigation into the anti-inflammatory activity of related compounds demonstrated that they could reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers associated with inflammation.

The proposed mechanism of action for this compound includes:

  • Inhibition of DNA Gyrase : Similar to other fluoroquinolones, it may bind to bacterial DNA gyrase, preventing DNA replication.
  • Cytokine Modulation : The compound may influence signaling pathways involved in inflammation, thereby modulating immune responses.

Q & A

Q. (Advanced)

  • 6-Fluoro substituent : Activates the quinoline ring via σ-electron withdrawal, directing nucleophilic attack to positions 5 and 7.
  • Carbamoylmethoxy group : Introduces steric hindrance while resonance effects from the methoxy group increase electron density at para positions .
    Computational validation :
  • DFT calculations (B3LYP/6-31G*) predict regioselectivity and competing electronic effects.

How can contradictions between in vitro activity and computational docking predictions be resolved?

(Advanced)
Discrepancies arise from:

  • Protonation states : Calculate pKa values (e.g., MarvinSketch).
  • Solvent effects : Perform explicit-solvent MD simulations (>100 ns).
  • Protein flexibility : Use ensemble docking with multiple crystal structures.
    Case study : Incorporating explicit water molecules in docking grids improved correlation with experimental IC50 by 40% for similar 4-phenylquinoline-3-carboxylates . Validate with isothermal titration calorimetry (ITC) .

What analytical methodologies assess batch-to-batch consistency?

(Basic)
Tiered approach :

UPLC-PDA (220–400 nm) for purity screening.

High-resolution MS (Q-TOF, <5 ppm accuracy) for structural confirmation.

19F NMR (500 MHz) detects fluorinated impurities (≤0.1%) .

PXRD with Rietveld refinement analyzes polymorphs.

How can SAR studies optimize modifications to the 3-ethylphenyl carbamoyl moiety?

(Advanced)
Systematic strategies :

  • Isosteric replacements (e.g., cyclopropyl for ethyl).
  • Electronic modulation via para-substituted aryl groups.
  • Crystallography : Soaking experiments (2.0 Å resolution) reveal hydrogen-bonding patterns.
    Computational insights : Free energy perturbation (FEP) shows trifluoromethyl substitution improves hydrophobic binding entropy by 1.2 kcal/mol . Validate with surface plasmon resonance (SPR) .

What experimental designs investigate metabolic stability differences between enantiomers?

(Advanced)
Chiral separation : Use SFC (CHIRALPAK IG-3 column).
Assays :

  • Microsomal stability (human/rat liver microsomes + NADPH).
  • CYP450 inhibition screening (3A4, 2D6, 2C9 isoforms).
  • LC-MS/MS monitors hydrolysis of the methyl ester to carboxylic acid metabolites .
    Isotope labeling : 13C in the methoxy group enables metabolic flux analysis.

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